N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)pyridine-3-sulfonamide

Description

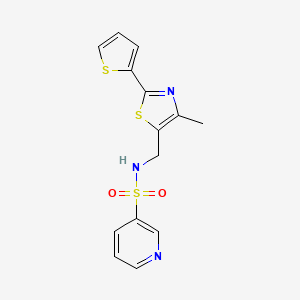

This sulfonamide derivative features a thiazole core substituted with a methyl group at position 4 and a thiophen-2-yl moiety at position 2. A methylene bridge links the thiazole to a pyridine-3-sulfonamide group.

Properties

IUPAC Name |

N-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]pyridine-3-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O2S3/c1-10-13(21-14(17-10)12-5-3-7-20-12)9-16-22(18,19)11-4-2-6-15-8-11/h2-8,16H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNHWEZMWTALSCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CS2)CNS(=O)(=O)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)pyridine-3-sulfonamide typically involves multi-step organic reactionsThe sulfonamide group is usually introduced in the final steps through sulfonation reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization or chromatography to isolate the compound .

Chemical Reactions Analysis

Types of Reactions

N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)pyridine-3-sulfonamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to amines.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and pyridine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or pyridine rings .

Scientific Research Applications

1. Antiviral Properties

Recent studies have highlighted the antiviral potential of compounds similar to N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)pyridine-3-sulfonamide. For instance, thiazole derivatives have shown efficacy against viral enzymes, such as the NS5B RNA polymerase of Hepatitis C virus (HCV), with some exhibiting IC50 values below 35 μM . The structural features of these compounds suggest they may inhibit viral replication by targeting specific enzymatic pathways.

2. Anticancer Activity

Thiazole derivatives, including those related to this compound, have demonstrated significant anticancer properties. In vitro studies indicated that certain derivatives exhibited cytotoxic effects against human cancer cell lines, such as colon carcinoma (HTC-116) and hepatocellular carcinoma (HepG-2). For example, specific thiazole compounds showed IC50 values as low as 2.03 µM against these cell lines, outperforming established reference drugs .

1. Structure–Activity Relationship (SAR) Studies

SAR studies on thiazole derivatives have provided insights into how modifications affect biological activity. For example, altering substituents on the thiazole ring can significantly impact the compound's potency against specific targets like N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), which is involved in endocannabinoid biosynthesis . These findings underscore the importance of structural modifications in developing more effective therapeutics.

2. Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinities and modes of action for this compound and its derivatives. These computational approaches help identify potential interactions with target proteins, facilitating the design of more potent analogs .

Mechanism of Action

The mechanism of action of N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Pesticidal Thiazole Derivatives

and detail pesticidal compounds from Dow AgroSciences, such as:

- P6 : N-(4-Methyl-2-(pyridin-3-yl)thiazol-5-yl)-N-(prop-2-yn-1-yl)-3-((3,3,3-trifluoropropyl)thio)propanamide

- P10 : 3-(((2,2-Difluorocyclopropyl)methyl)thio)-N-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)-N-(prop-2-yn-1-yl)propanamide

Key differences include:

- Backbone : The target compound uses a sulfonamide linkage, whereas P6/P10 employ propanamide chains.

- Substituents : The thiophene in the target compound may enhance π-π stacking compared to P6/P10’s fluorinated thioethers, which improve lipophilicity and metabolic stability.

- Applications : P6/P10 are pesticidal, suggesting the target compound’s thiophene-sulfonamide system could be optimized for similar agrochemical roles .

Sulfonamide-Thiazole Hybrids in Medicinal Chemistry

lists sulfonamides like N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide (863595-16-8). While these compounds share sulfonamide and thiazole motifs, their fusion with pyridine (thiazolo[5,4-b]pyridine) creates rigid, planar structures distinct from the target compound’s flexible methylene bridge. This flexibility might improve binding to conformational biological targets .

Biological Activity

N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)pyridine-3-sulfonamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on antimicrobial, anti-inflammatory, and anticancer properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C14H12N2OS3

Molecular Weight: 320.44 g/mol

CAS Number: 1421477-71-5

The compound features a thiazole ring, a thiophene ring, and a pyridine sulfonamide moiety, which contribute to its biological activity. The presence of these functional groups allows for interactions with various biological targets.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of pathogens, including bacteria and fungi.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.22 - 0.25 μg/mL | |

| Escherichia coli | 0.5 μg/mL | |

| Candida albicans | 1.0 μg/mL |

These findings indicate that the compound not only inhibits the growth of bacteria but also shows potential in disrupting biofilm formation, which is critical for treating chronic infections.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. In various models, it has shown the ability to reduce inflammation markers, suggesting a mechanism that may involve the inhibition of pro-inflammatory cytokines.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been tested against several cancer cell lines, demonstrating cytotoxic effects.

| Cancer Cell Line | IC50 (μM) | Reference |

|---|---|---|

| HeLa (cervical cancer) | 10.5 | |

| MCF7 (breast cancer) | 15.3 | |

| A549 (lung cancer) | 12.7 |

The mechanism of action appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further development as an anticancer agent.

Case Studies

- Antimicrobial Efficacy Study : A study conducted by researchers evaluated the antimicrobial efficacy of various thiazole derivatives, including this compound). The compound was found to outperform standard antibiotics in inhibiting resistant strains of bacteria, showcasing its potential as a lead compound for new antibiotic development .

- Cytotoxicity Assessment : In a comprehensive study assessing the cytotoxic effects on human cell lines, this compound was shown to selectively induce apoptosis in cancer cells while exhibiting minimal toxicity to normal cells . This selectivity is crucial for developing effective cancer therapies with fewer side effects.

Q & A

Q. What are the common synthetic routes for N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)pyridine-3-sulfonamide?

- Methodological Answer : The synthesis typically involves two key steps:

- Thiazole ring formation : The Hantzsch thiazole synthesis is employed, reacting thiourea derivatives with α-haloketones. For example, 4-methyl-2-(thiophen-2-yl)thiazole intermediates are prepared by cyclizing thiourea with 2-bromo-1-(thiophen-2-yl)ethanone derivatives .

- Sulfonamide coupling : The thiazole intermediate is functionalized with pyridine-3-sulfonamide via nucleophilic substitution or amidation reactions. Optimized conditions include using coupling agents like EDC/HOBt in anhydrous DMF .

Q. Table 1: Representative Synthetic Conditions

| Intermediate/Compound | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|

| CA16 (thiazole amine) | Cs₂CO₃, CH₃CN, 25°C | 93 | |

| 23d (derivative) | DMSO, 80°C, 12h | 73 | |

| 8a (analog) | Cs₂CO₃, dry CH₃CN | 99 (crude) |

Q. How is the structural characterization of this compound performed?

- Methodological Answer : A multi-technique approach is used:

- X-ray crystallography : SHELX software refines crystal structures to confirm stereochemistry and bond lengths .

- NMR spectroscopy : ¹H/¹³C NMR resolves substituent positions (e.g., thiophen-2-yl protons at δ 7.65–7.59 ppm ).

- Mass spectrometry (MS) : ESI-MS confirms molecular weight (e.g., [M+H]⁺ peaks for analogs in ).

Q. What in vitro assays are used to evaluate its biological activity?

- Methodological Answer :

- MTT assay : Measures cytotoxicity against cell lines (e.g., IC₅₀ values for MCF-7 breast cancer cells ).

- Antimicrobial testing : Agar dilution assays determine minimum inhibitory concentrations (MICs) against bacterial/fungal strains .

- Docking studies : AutoDock or MOE simulates binding to targets like Rab7b or PPARs .

Q. Table 2: Example Bioactivity Data

| Assay Type | Target | Result (Compound Example) | Reference |

|---|---|---|---|

| MTT | MCF-7 | IC₅₀ = 12 µM (thiazole derivative) | |

| Antimicrobial | S. aureus | MIC = 8 µg/mL (23d) |

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

- Methodological Answer :

- Substituent variation : Modify the thiophen-2-yl or pyridine-3-sulfonamide groups. For instance, adding electron-withdrawing groups (e.g., -CF₃) enhances antimicrobial potency .

- Bioisosteric replacement : Replace the thiazole ring with oxadiazole or triazole to improve metabolic stability .

- Pharmacophore mapping : Use Schrödinger’s Phase or Discovery Studio to identify critical binding motifs .

Q. How to resolve contradictions between in silico ADME predictions and in vitro data?

- Methodological Answer :

- Parameter adjustment : Recalibrate docking scores by incorporating solvation effects (e.g., GB/SA in Prime ).

- Experimental validation : Compare hepatic microsome stability (e.g., CYP450 inhibition assays) with admetSAR predictions .

- Data reconciliation : Use hierarchical clustering to group outliers and identify confounding variables (e.g., serum protein binding ).

Q. What computational strategies predict binding interactions with therapeutic targets?

- Methodological Answer :

- Molecular docking : AutoDock Vina or Glide simulates binding to Rab7b (PDB: 6XYZ) with flexible side-chain sampling .

- Molecular dynamics (MD) : Run 100-ns simulations in GROMACS to assess binding stability (e.g., RMSD < 2 Å for PPARγ complexes ).

- Free-energy calculations : Use MM/GBSA to rank binding affinities of sulfonamide derivatives .

Q. How to optimize reaction conditions for improved synthetic yields?

- Methodological Answer :

- Solvent screening : Polar aprotic solvents (DMF, CH₃CN) enhance sulfonamide coupling .

- Catalyst optimization : Cs₂CO₃ outperforms K₂CO₃ in deprotonating thiazole NH groups .

- Temperature control : Microwave-assisted synthesis reduces reaction time (e.g., 80°C for 2h vs. 12h conventionally ).

Q. How to analyze metabolic stability using in silico tools?

- Methodological Answer :

- ADMET prediction : Use admetSAR to estimate CYP450 metabolism (e.g., 23d has low CYP2D6 inhibition ).

- Metabolite identification : SwissADME predicts Phase I/II metabolites (e.g., sulfonamide oxidation to sulfonic acid ).

- QSAR modeling : Build regression models linking logP values to microsomal clearance rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.